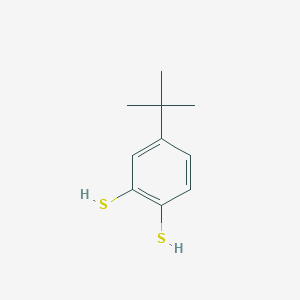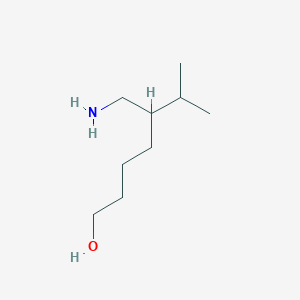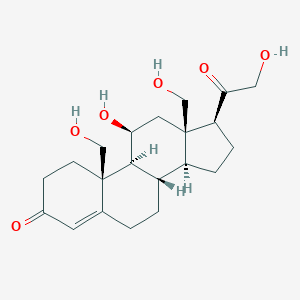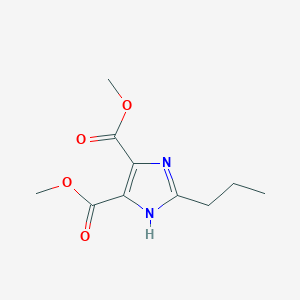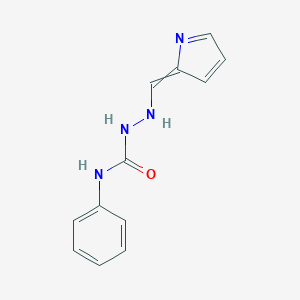
1-Phenyl-3-(pyrrol-2-ylidenemethylamino)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(pyrrol-2-ylidenemethylamino)urea, commonly known as PPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that has been extensively studied for its biochemical and physiological effects. PPU has been synthesized using various methods, and its mechanism of action has been investigated to understand its potential as a therapeutic agent.
作用機序
The mechanism of action of PPU is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and growth. PPU has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a role in inflammation.
生化学的および生理学的効果
PPU has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PPU has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-oxidant effects, which may help protect cells from oxidative damage.
実験室実験の利点と制限
PPU has several advantages for lab experiments, including its ease of synthesis and its potential as a therapeutic agent. However, there are also some limitations to its use in lab experiments. One limitation is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on PPU. One area of research is the development of PPU derivatives with improved solubility and bioavailability. Another area of research is the investigation of PPU as a potential treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of PPU and its potential as a therapeutic agent.
合成法
PPU can be synthesized using various methods, including the reaction of phenyl isocyanate with pyrrole-2-carboxaldehyde in the presence of ammonium acetate. Another method involves the reaction of phenyl isocyanate with pyrrole-2-carboxylic acid, followed by the reduction of the resulting compound with sodium borohydride. The purity of the synthesized compound can be determined using various techniques, including thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
PPU has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been investigated for its potential as an anti-cancer agent, with studies showing that it can inhibit the growth of cancer cells. PPU has also been studied for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models.
特性
CAS番号 |
113906-09-5 |
|---|---|
製品名 |
1-Phenyl-3-(pyrrol-2-ylidenemethylamino)urea |
分子式 |
C12H12N4O |
分子量 |
228.25 g/mol |
IUPAC名 |
1-phenyl-3-[(E)-1H-pyrrol-2-ylmethylideneamino]urea |
InChI |
InChI=1S/C12H12N4O/c17-12(15-10-5-2-1-3-6-10)16-14-9-11-7-4-8-13-11/h1-9,13H,(H2,15,16,17)/b14-9+ |
InChIキー |
STFFGKCREKBHDZ-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC(=O)NNC=C2C=CC=N2 |
SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=CN2 |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NNC=C2C=CC=N2 |
同義語 |
pyrrole aldehyde phenyl semicarbazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B39590.png)
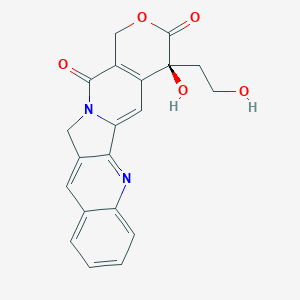
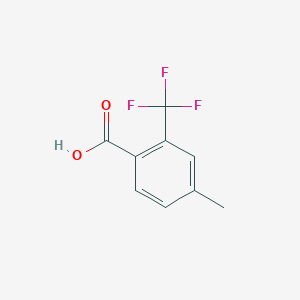
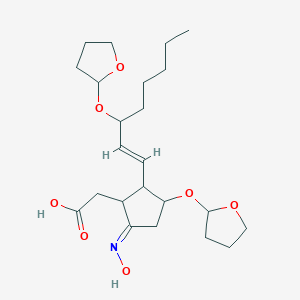
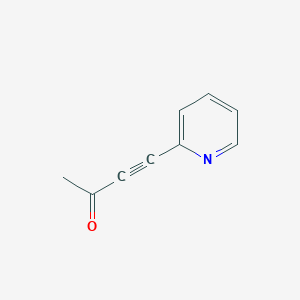
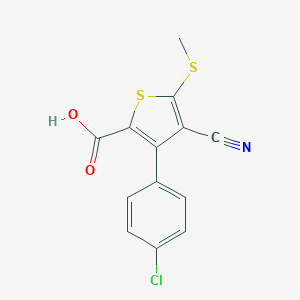
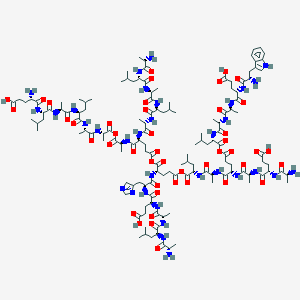
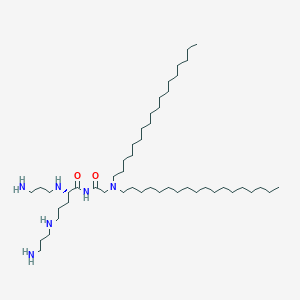
![1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B39603.png)

